molecular formula C4H4ClN3O B13668800 5-Chloro-1H-pyrazole-4-carboxamide

5-Chloro-1H-pyrazole-4-carboxamide

Cat. No.: B13668800
M. Wt: 145.55 g/mol
InChI Key: JSNZLNFJOHJZIE-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid with ammonia or amines under controlled conditions . The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting succinate dehydrogenase.

    Medicine: Explored for its antifungal and anticancer properties. .

    Industry: Utilized in the development of agrochemicals, particularly fungicides.

Comparison with Similar Compounds

  • 5-Amino-1H-pyrazole-4-carboxamide
  • 3,5-Dichloro-1H-pyrazole-4-carboxamide
  • 1-Phenyl-1H-pyrazole-4-carboxamide

Comparison: 5-Chloro-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Amino-1H-pyrazole-4-carboxamide, it exhibits different reactivity and biological activity profiles. The presence of the chlorine atom enhances its potential as a fungicide and enzyme inhibitor .

Properties

Molecular Formula

C4H4ClN3O

Molecular Weight

145.55 g/mol

IUPAC Name

5-chloro-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H,7,8)

InChI Key

JSNZLNFJOHJZIE-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1C(=O)N)Cl

Origin of Product

United States

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